2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a benzothiazole ring fused with an imidazole ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then further reacted with various reagents to introduce the piperazine and imidazole moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Piperazine derivatives: Commonly used in medicinal chemistry for their psychoactive and antimicrobial effects.
Uniqueness
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of benzothiazole, imidazole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS.ClH/c1-19-7-6-17-16(19)21-10-8-20(9-11-21)15(22)14-18-12-4-2-3-5-13(12)23-14;/h2-7H,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFAISRICEJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.